5-Amino-3-chloropyrazine-2-carbonitrile
Overview
Description
5-Amino-3-chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position of the pyrazine ring
Scientific Research Applications
5-Amino-3-chloropyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide (pza) have been found to inhibit aspartate decarboxylase (pand; ec 41111) .
Mode of Action
The compound’s structure, which includes a chloropyrazine ring coupled with a nitrile group, engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds like pza have been found to inhibit aspartate decarboxylase, an enzyme responsible for the conversion of l-aspartic acid to β-alanine, which is necessary for coa synthesis . Blockade of this pathway can lead to energy depletion and inability to survive .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to energy depletion in cells due to the inhibition of coa synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the nitrile group at the 2-position and the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial in industrial settings to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines and related structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazine derivatives, while condensation reactions can produce imines and related compounds .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar in structure but lacks the amino group at the 5-position.
5-Amino-2-pyridinecarbonitrile: Contains an amino group and a nitrile group but differs in the position of the chlorine atom.
3-Chloropyrazine-2-carboxamide: Similar pyrazine ring structure but with a carboxamide group instead of a nitrile group.
Uniqueness
The presence of both an amino group and a chlorine atom on the pyrazine ring allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-amino-3-chloropyrazine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMXKBMMUXENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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